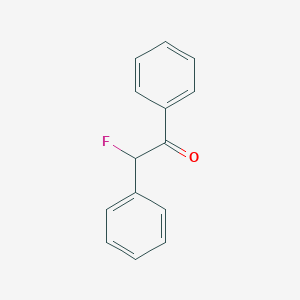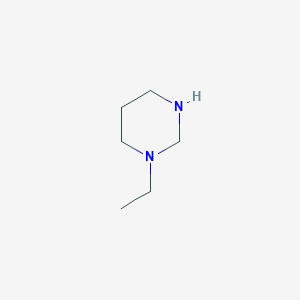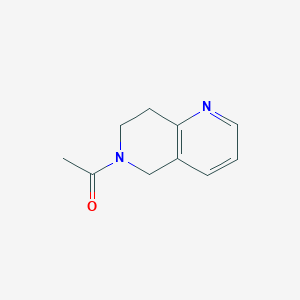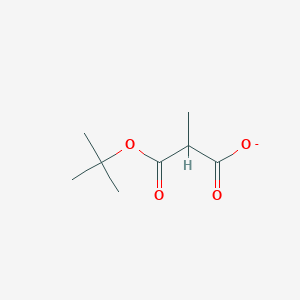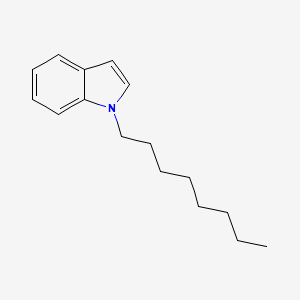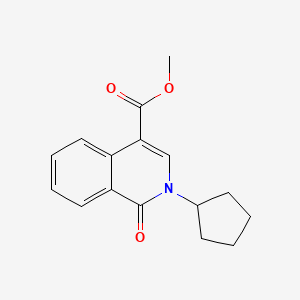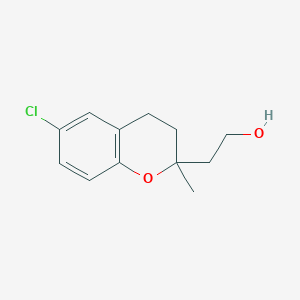
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by the presence of a chloro group, a methyl group, and an ethan-1-ol moiety attached to the benzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of 6-chloro-2-methyl-3,4-dihydro-2H-1-benzopyran with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethanal or 2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethanoic acid.
Reduction: 2-(2-Methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The chloro and ethan-1-ol moieties play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran: Lacks the ethan-1-ol moiety.
2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)acetic acid: Contains an acetic acid moiety instead of ethan-1-ol.
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: Contains a methanol moiety instead of ethan-1-ol.
Uniqueness
The presence of the ethan-1-ol moiety in 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- imparts unique chemical and biological properties. This moiety can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the ethan-1-ol moiety may enhance the compound’s solubility and bioavailability, making it a valuable candidate for pharmaceutical research.
Propriétés
Numéro CAS |
101529-24-2 |
|---|---|
Formule moléculaire |
C12H15ClO2 |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
2-(6-chloro-2-methyl-3,4-dihydrochromen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO2/c1-12(6-7-14)5-4-9-8-10(13)2-3-11(9)15-12/h2-3,8,14H,4-7H2,1H3 |
Clé InChI |
BCBMUTCSMQFWQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



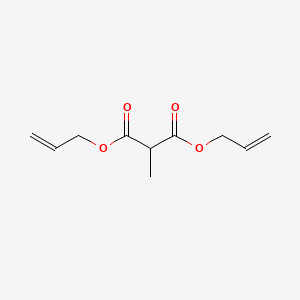
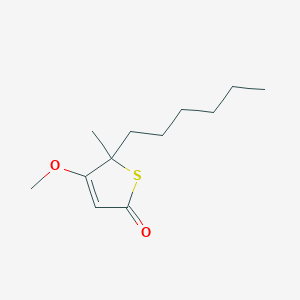
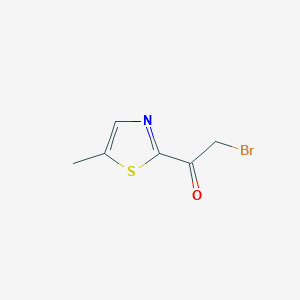
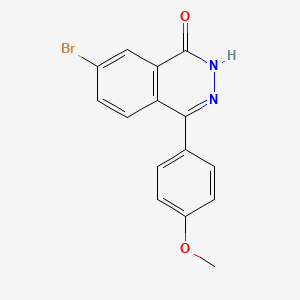
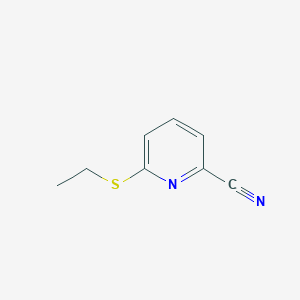
![(2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8675906.png)
